2-(3-Fluorophenoxy)-5-methylaniline
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Overview
Description
2-(3-Fluorophenoxy)-5-methylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorophenoxy group and a methyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)-5-methylaniline typically involves the reaction of 3-fluorophenol with 2-chloro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and safer reagents. For example, the use of inorganic bases instead of potassium t-butoxide can enhance safety and reduce costs. The reaction mixture is typically subjected to crystallization methods for product isolation, which simplifies the process and increases yield .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 2-(3-Fluorophenoxy)-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. Fluorine-containing compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design .
Industry: The compound is also used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorophenoxy group can enhance binding affinity and selectivity, leading to improved therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
- 4-(4-Chloro-3-trifluoromethylphenyl)-4-piperidinol
Comparison: Compared to similar compounds, 2-(3-Fluorophenoxy)-5-methylaniline offers unique advantages due to the presence of both fluorine and methyl groups. These substituents can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance metabolic stability and bioavailability, while the methyl group can affect the compound’s electronic properties and steric hindrance .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-5-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSFNUHYUYWHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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